Methyl 5-cyano-4-fluoro-2-methylbenzoate
Description
Methyl 5-cyano-4-fluoro-2-methylbenzoate is a substituted methyl benzoate derivative characterized by a trifunctional aromatic ring system. The molecule features a cyano group (-CN) at the 5-position, a fluorine atom at the 4-position, and a methyl ester (-COOCH₃) at the 2-position. These substituents confer distinct electronic, steric, and solubility properties, making the compound relevant in pharmaceutical intermediates, agrochemical synthesis, and materials science. Its structural complexity necessitates careful comparison with analogous benzoate esters to elucidate its unique reactivity and applications.
Properties
CAS No. |
1533441-20-1 |
|---|---|
Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
methyl 5-cyano-4-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C10H8FNO2/c1-6-3-9(11)7(5-12)4-8(6)10(13)14-2/h3-4H,1-2H3 |
InChI Key |
CVUAECXAUDUOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s properties are best contextualized by comparing it to structurally related methyl esters and substituted benzoates. Below is a detailed analysis based on substituent effects, physical properties, and reactivity:
Substituent Effects and Reactivity
- Methyl 5-cyano-4-fluoro-2-methylbenzoate vs. Sandaracopimaric Acid Methyl Esters (, Compound 4): Sandaracopimaric acid methyl ester, a diterpenoid derivative, lacks aromaticity and electron-withdrawing groups. The cyano and fluoro substituents in this compound enhance electrophilic substitution resistance due to their electron-withdrawing nature, unlike the electron-rich diterpenoid system in sandaracopimaric acid. This difference renders the former more stable under acidic or oxidative conditions .
- Comparison with Methyl Salicylate (): Methyl salicylate (o-methoxybenzoate) shares a methyl ester group but lacks the cyano and fluoro substituents. The cyano group at the 5-position introduces nitrile-based reactivity, such as nucleophilic addition, absent in methyl salicylate .
Physical Properties
- Volatility and Solubility: The presence of polar substituents (-CN, -F) reduces volatility compared to non-polar methyl esters like methyl palmitate (, Table 3). For instance, methyl esters of fatty acids (e.g., methyl linoleate) typically exhibit boiling points <300°C, whereas the electron-withdrawing groups in this compound likely elevate its melting point and reduce solubility in non-polar solvents .
Thermal Stability:
Fluorine’s inductive effect stabilizes the ester bond against hydrolysis, contrasting with methyl esters of labdatriene derivatives (, Compound 7), which degrade at elevated temperatures due to unsaturated backbone instability .
Critical Analysis of Evidence
- Limitations in Direct Data: No evidence directly addresses this compound. Conclusions are extrapolated from analogs (e.g., methyl salicylate in , diterpenoid esters in ).
- Key Inferences: Fluorine and cyano groups synergistically enhance stability and reactivity compared to non-halogenated esters. This aligns with trends observed in methyl ester volatility () and VOC stability ().
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